9-[4-(diethylamino)but-2-ynyl]xanthen-9-ol;hydrochloride
Overview
Description
9-[4-(diethylamino)but-2-ynyl]xanthen-9-ol;hydrochloride is a chemical compound known for its diverse applications in various fields, including chemistry, biology, and medicine
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-[4-(diethylamino)but-2-ynyl]xanthen-9-ol;hydrochloride typically involves several steps, starting with the preparation of the xanthene core. The xanthene core can be synthesized through the condensation of 2-nitrobenzaldehyde with phenols under acidic conditions . The resulting xanthene derivative is then subjected to further reactions to introduce the diethylamino and but-2-ynyl groups.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes purification steps such as recrystallization and chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
9-[4-(diethylamino)but-2-ynyl]xanthen-9-ol;hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions may involve the use of reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions can occur at the aromatic ring or the diethylamino group, often using halogenating agents or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield xanthone derivatives, while reduction can produce reduced forms of the compound with altered functional groups.
Scientific Research Applications
9-[4-(diethylamino)but-2-ynyl]xanthen-9-ol;hydrochloride has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a fluorescent dye.
Biology: Studied for its potential as a fluorescent probe in biological imaging.
Industry: Utilized in the production of pharmaceuticals and as a reference standard in analytical chemistry.
Mechanism of Action
The mechanism of action of 9-[4-(diethylamino)but-2-ynyl]xanthen-9-ol;hydrochloride involves its interaction with specific molecular targets and pathways. In biological systems, it may act on muscarinic receptors, leading to various physiological effects. The compound’s fluorescent properties also make it useful in imaging applications, where it can bind to specific cellular components and emit light upon excitation .
Comparison with Similar Compounds
Similar Compounds
4-(diethylamino)but-2-ynyl 2-hydroxy-2,2-diphenylacetate: Another derivative with similar structural features and applications.
Oxybutynin hydrochloride: A related compound used in the treatment of overactive bladder.
Uniqueness
9-[4-(diethylamino)but-2-ynyl]xanthen-9-ol;hydrochloride is unique due to its combination of a xanthene core with a diethylamino and but-2-ynyl group, which imparts distinct chemical and physical properties. Its versatility in various applications, from fluorescent imaging to therapeutic uses, sets it apart from other similar compounds.
Properties
IUPAC Name |
9-[4-(diethylamino)but-2-ynyl]xanthen-9-ol;hydrochloride | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23NO2.ClH/c1-3-22(4-2)16-10-9-15-21(23)17-11-5-7-13-19(17)24-20-14-8-6-12-18(20)21;/h5-8,11-14,23H,3-4,15-16H2,1-2H3;1H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OPTYBRICJKWJIV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CC#CCC1(C2=CC=CC=C2OC3=CC=CC=C31)O.Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24ClNO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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